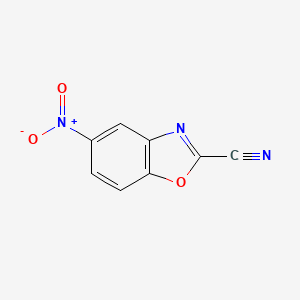

5-Nitro-1,3-benzoxazole-2-carbonitrile

Description

5-Nitro-1,3-benzoxazole-2-carbonitrile is a nitro-substituted benzoxazole derivative featuring a fused benzene ring with an oxygen atom in the oxazole moiety and a cyano group at the 2-position.

Properties

IUPAC Name |

5-nitro-1,3-benzoxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXUYODNVUDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Based on 2-Aminophenol Derivatives

The core synthetic approach to benzoxazole derivatives, including 5-nitro substituted compounds, typically involves cyclization reactions of 2-aminophenol derivatives with suitable carbonyl or nitrile sources.

Cyclization Using Appel’s Salt (2-Isoxazoline-3-one Derivative)

Method A : A solution of 2-aminophenol derivatives is treated with Appel’s salt (1.1 equivalents) in pyridine at controlled temperatures. The reaction proceeds to form benzoxazole-2-carbonitriles after purification by reversed-phase flash chromatography. This method allows for precise control over reaction time and temperature to optimize yields.

Method B : An alternative involves reacting 2-aminophenol derivatives with carbon disulfide (CS₂) and solid potassium hydroxide (KOH) in an ethanol-water mixture, followed by acidification to precipitate intermediate benzoxazole-2-thiol derivatives. Subsequent chlorination with thionyl chloride (SOCl₂) and treatment with potassium cyanide (KCN) in dimethylformamide (DMF) yields the benzoxazole-2-carbonitrile.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Aminophenol derivative + Appel’s salt in pyridine | Formation of benzoxazole-2-carbonitrile intermediate | Temperature and time optimized |

| 2 | CS₂ + KOH in EtOH:H₂O, acidification | Formation of benzoxazole-2-thiol intermediate | Precipitation step |

| 3 | SOCl₂ + DMF reflux | Chlorination to 2-chloro intermediate | One hour reflux |

| 4 | KCN in DMF | Nucleophilic substitution to carbonitrile | Controlled temperature |

This multi-step approach offers versatility in preparing various substituted benzoxazole-2-carbonitriles, including nitro derivatives, by varying the 2-aminophenol starting material.

Nanocatalyst-Assisted Green Synthetic Routes

Recent advances have emphasized eco-friendly, solvent-free, and catalytic methods for benzoxazole synthesis:

Strontium Carbonate Catalysis : Hydrothermal synthesis of SrCO₃ nanomaterial was used as a catalyst for the condensation of 2-aminophenol with substituted benzaldehydes via a grindstone method at room temperature. This solvent-free approach yields benzoxazole derivatives efficiently in short reaction times with catalyst reusability.

Nickel(II) Complex Catalysis : Ni(II) complexes of benzoyl hydrazones catalyze intramolecular cyclization of 2-aminophenol and aromatic aldehydes in DMF with potassium carbonate at 80 °C, producing 2-aryl benzoxazoles in high yields (87–94%) within 3–4 hours. This method features low catalyst loading and operational simplicity.

| Catalyst Type | Substrates | Solvent/Conditions | Yield Range | Advantages | Drawbacks |

|---|---|---|---|---|---|

| SrCO₃ nanomaterial | 2-Aminophenol + benzaldehyde | Grindstone, RT, solvent-free | High | Eco-friendly, reusable catalyst | Limited to certain substrates |

| Ni(II) complex | 2-Aminophenol + aromatic aldehydes | DMF, K₂CO₃, 80 °C, 3–4 h | 87–94% | High yield, low catalyst amount | Requires DMF solvent |

Although these methods focus on 2-aryl benzoxazoles, they provide a framework adaptable for nitro-substituted benzoxazoles by selecting appropriately substituted 2-aminophenols.

Preparation from 2-Amino-4-nitrophenol Precursors

Specifically for 5-nitro-substituted benzoxazoles, synthesis often begins with 2-amino-4-nitrophenol derivatives:

The condensation of 2-amino-4-nitrophenols with aromatic aldehydes in the presence of activated carbon (Darco KB) yields 5-nitro-2-arylbenzoxazoles.

Subsequent reductive hydrogenation using 10% palladium on carbon (Pd-C) converts the nitro group to an amine, allowing further functionalization.

This method is significant for preparing 5-nitro-1,3-benzoxazole-2-carbonitrile analogues by adapting the aldehyde or nitrile source and reaction conditions.

Palladium, Platinum, and Ruthenium Catalyzed Methods

A patented industrially relevant method employs metal catalysts (Pd, Pt, Ru) with solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) for preparing 2-substituted benzoxazoles:

Raw materials include benzylamine, benzaldehyde, or benzyl alcohol derivatives combined with o-aminophenol.

The process involves mixing, reaction under mild conditions without oxidizing agents or hydrogen acceptors, followed by separation, extraction, drying, and concentration.

Catalysts are partially recyclable, and the method boasts high atom economy and simple post-treatment, making it suitable for industrial scale-up.

Though this method is described for 2-substituted benzoxazoles broadly, it can be adjusted for 5-nitro substitution by selecting the appropriate nitro-substituted o-aminophenol precursor.

Comparative Summary of Preparation Methods

| Methodology | Key Reagents & Catalysts | Conditions | Yield & Efficiency | Notes |

|---|---|---|---|---|

| Appel’s Salt & CS₂/KOH Multi-step | 2-Aminophenol derivatives, Appel’s salt, CS₂, KOH, SOCl₂, KCN | Pyridine, EtOH:H₂O, DMF, reflux | Moderate to high, purification required | Versatile, multi-step, adaptable to nitro derivatives |

| Nanocatalyst-Assisted Grindstone | SrCO₃ nanomaterial catalyst, 2-aminophenol, benzaldehydes | Room temperature, solvent-free | High, fast, eco-friendly | Catalyst reusable, green chemistry |

| Ni(II) Complex Catalysis | Ni(II) benzoyl hydrazone complex, 2-aminophenol, aromatic aldehydes | DMF, K₂CO₃, 80 °C, 3–4 h | 87–94% yield | Mild conditions, low catalyst loading |

| Activated Carbon Catalysis | 2-Amino-4-nitrophenol, aromatic aldehydes, Darco KB, Pd-C | Hydrogenation post-condensation | High, selective | Specific for nitro-substituted derivatives |

| Pd/Pt/Ru Catalyzed Industrial Process | Benzylamine/benzaldehyde, o-aminophenol, Pd/Pt/Ru catalyst | DMF, DMA, NMP solvents, mild conditions | High atom economy, scalable | Mild, recyclable catalyst, industrially viable |

Research Findings and Practical Considerations

Catalyst Choice : Nanocatalysts (SrCO₃, Ni(II) complexes) provide environmentally benign routes with high yields and reusability, while traditional metal catalysts (Pd, Pt, Ru) offer robust industrial processes.

Reaction Conditions : Solvent-free or mild temperature conditions are preferred for green chemistry compliance, but some methods require reflux or elevated temperatures for optimal yields.

Substrate Scope : Nitro substitution at the 5-position is typically introduced via nitro-substituted 2-aminophenols, which are then cyclized or further functionalized.

Purification : Flash chromatography or recrystallization is commonly employed to isolate pure this compound.

Industrial Feasibility : Methods without oxidants or hydrogen acceptors and with recyclable catalysts are favored for scale-up.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, and isothiocyanates. Reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Major Products: The major products formed from these reactions are various benzoxazole derivatives, which can exhibit a wide range of biological activities .

Scientific Research Applications

Chemical Properties and Reactivity

5-Nitro-1,3-benzoxazole-2-carbonitrile is characterized by its unique structure, featuring a nitro group and a carbonitrile group that enhance its reactivity. The compound can undergo several types of chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves replacing one atom or group with another.

These reactions often utilize common reagents such as aldehydes, ketones, and various catalysts, leading to the formation of diverse benzoxazole derivatives with potential biological activities.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens by inhibiting bacterial enzyme activity. Studies have shown it to be particularly potent against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells by modulating cell signaling pathways and gene expression related to apoptosis .

- Potential Anthelmintic Agent : The compound has shown promise in treating parasitic infections, suggesting its utility in developing new antiparasitic drugs .

Applications in Drug Discovery

The compound's diverse biological activities position it as a candidate for drug development:

- Medicinal Chemistry : Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and infections. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective drugs .

- Proteasome Inhibition : Recent studies have evaluated benzoxazole derivatives as selective immunoproteasome inhibitors. These compounds could provide new avenues for treating autoimmune diseases and hematologic malignancies .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its material properties:

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics and functional polymers. Its stability and conductivity are areas of ongoing research .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzoxazole derivatives, this compound was found to exhibit significant bacteriostatic and bactericidal activities against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Growth Inhibition

Research focused on the effects of this compound on human colorectal carcinoma cells showed that the compound inhibited cell proliferation by inducing apoptosis. This was linked to alterations in gene expression associated with cell cycle regulation .

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-benzoxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been shown to inhibit DNA topoisomerases I and IIα, which are enzymes involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-Nitro-1,3-benzoxazole-2-carbonitrile, enabling comparative analysis of their electronic, physical, and chemical properties.

4-Nitro-1,2-benzenedicarbonitrile (4-Nitrophthalonitrile)

- Molecular Formula : C₈H₃N₃O₂

- Key Features: Contains two cyano groups and a nitro substituent on a benzene ring.

- Comparison : Unlike this compound, this compound lacks a heterocyclic ring, resulting in reduced aromatic stabilization. The absence of an oxygen atom in the ring diminishes its electron-withdrawing effects compared to benzoxazole derivatives. This compound is primarily used as a precursor for phthalocyanine synthesis .

5-Nitro-1,3-thiazole-2-carbonitrile

- Molecular Formula : C₄H₂N₃O₂S

- Key Features : A thiazole analog with a sulfur atom replacing the oxygen in the oxazole ring.

- Comparison: The sulfur atom in the thiazole ring increases polarizability and alters electron distribution compared to the oxygen in benzoxazole. This enhances nucleophilic substitution reactivity in thiazole derivatives. The nitro and cyano groups retain similar electronic effects, but the thiazole core may confer distinct biological activity, such as antimicrobial properties .

2-(5-Nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile (NDCP)

- Molecular Formula : C₁₉H₁₁N₃O₅

- Key Features: A benzimidazole-based inhibitor with nitro, cyano, and coumarin moieties.

- Comparison: NDCP’s extended conjugation and coumarin group enhance its corrosion inhibition efficiency in acidic environments compared to simpler benzoxazole derivatives. Quantum chemical studies reveal that its adsorption on metal surfaces is driven by electron-rich regions around the nitro and cyano groups .

Table 1: Comparative Properties of this compound and Analogs

Electronic and Reactivity Differences

- Benzoxazole vs. Thiazole: The oxygen atom in benzoxazole provides stronger electron-withdrawing effects than sulfur in thiazole, influencing redox potentials and interaction with biological targets.

- Nitro-Cyano Synergy: Both nitro and cyano groups in these compounds stabilize negative charges, making them effective in coordination chemistry and inhibitor design. NDCP’s coumarin group further enhances π-π stacking interactions .

Biological Activity

5-Nitro-1,3-benzoxazole-2-carbonitrile (NBZC) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with a nitro group and a carbonitrile substituent. This unique structure contributes to its reactivity and biological interactions. The presence of the nitro group is known to enhance the compound's ability to interact with biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have highlighted the antitumor potential of NBZC. For instance, compounds related to benzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In a study assessing several nitro-substituted benzoxazoles, NBZC demonstrated notable activity against lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.26 |

| HCC827 | 9.48 |

| NCI-H358 | 6.48 |

The data suggest that while NBZC exhibits potent antitumor effects, it also exerts moderate cytotoxicity on normal lung fibroblast cells (MRC-5), indicating a need for structural optimization to improve selectivity towards cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, NBZC has been evaluated for its antimicrobial activity . Studies have shown that benzoxazole derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, NBZC was tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4.69 |

| Bacillus subtilis | 3.12 |

| Staphylococcus aureus | 5.64 |

These findings indicate that NBZC could serve as a lead compound for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

The mechanism by which NBZC exerts its biological effects is not fully elucidated but is believed to involve the disruption of cellular processes in target organisms or cells. For antitumor activity, it may interfere with DNA synthesis or induce apoptosis in cancer cells . In microbial contexts, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis .

Case Studies

Several case studies have explored the efficacy of NBZC in vivo and in vitro:

- Antitumor Efficacy : A study involving xenograft models demonstrated that administration of NBZC significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro assays showed that NBZC effectively reduced bacterial load in infected mouse models, indicating its potential for therapeutic use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-nitro-1,3-benzoxazole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving nitro-substituted aromatic precursors and cyano-containing reagents. For example, analogous syntheses (e.g., NDCP derivatives) involve refluxing ortho-phenylenediamine with ethyl cyanoacetate, followed by coupling with carbonyl chlorides in toluene . Optimization includes controlling temperature (reflux conditions), solvent polarity, and stoichiometric ratios to enhance yield. Purity can be verified via HPLC or NMR.

Q. How should researchers handle stability and storage of nitro-substituted benzoxazole derivatives to prevent degradation?

- Methodology : Store at 0–6°C in airtight, light-protected containers to avoid thermal or photolytic decomposition. Monitor stability via periodic TLC or spectroscopic analysis. Derivatives with similar nitro groups (e.g., 5-nitrobenzoxazole) show sensitivity to moisture and heat, requiring inert atmospheres for long-term storage .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Use and NMR to confirm the nitro and cyano group positions. IR spectroscopy identifies C≡N stretching (~2200 cm) and NO asymmetric/symmetric stretches (~1520 and ~1350 cm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX ) resolves crystal packing and bond angles.

Advanced Research Questions

Q. How do electronic properties (e.g., charge distribution) of this compound influence its reactivity in catalytic or inhibitory applications?

- Methodology : Perform Mulliken population analysis or Natural Bond Orbital (NBO) analysis via DFT calculations (e.g., Gaussian or ORCA) to map electron density on nitro and cyano groups. Studies on similar compounds show that electron-withdrawing nitro groups enhance electrophilicity, while cyano groups facilitate π-backbonding in metal complexes .

Q. What computational strategies are effective for predicting the corrosion inhibition efficiency of nitro-benzoxazole derivatives on metals?

- Methodology : Combine Density Functional Theory (DFT) with molecular dynamics simulations. Calculate quantum parameters (e.g., HOMO-LUMO gap, Fukui indices) to assess electron donor-acceptor capacity. Correlate adsorption energies with experimental inhibition efficiencies (e.g., gravimetric measurements in HNO solutions) .

Q. How can researchers resolve contradictions in reported inhibition efficiencies of benzoxazole derivatives across different studies?

- Methodology : Systematically compare experimental conditions (e.g., pH, temperature, concentration) and material purity. Use surface analysis (SEM-EDS, XPS) to verify inhibitor adsorption uniformity. Re-evaluate synthetic routes to identify byproducts (e.g., unreacted intermediates) that may alter performance .

Q. What role do synergistic effects play in enhancing the inhibitory action of this compound in mixed inhibitor systems?

- Methodology : Design experiments combining the compound with surfactants or ionic liquids. Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and polarization curves to assess anodic/cathodic suppression. Synergy is quantified via adsorption isotherms (e.g., Langmuir vs. Temkin models) .

Q. How can crystallographic data improve the design of benzoxazole-based pharmaceuticals or materials?

- Methodology : Refine crystal structures using SHELXL to identify intermolecular interactions (e.g., hydrogen bonds, π-stacking). Correlate packing motifs with solubility or thermal stability. For drug design, dock the molecule into target protein active sites (e.g., fungal enzymes) using MD simulations .

Data Contradiction Analysis

Q. Why might computational predictions of reactivity conflict with experimental results for nitro-benzoxazole derivatives?

- Methodology : Re-examine basis sets and solvation models in DFT calculations. Experimental factors (e.g., solvent polarity, counterion effects) may not be fully captured. Validate simulations with in-situ Raman or FTIR to detect intermediate species during reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.